molecular formula C23H25N3OS B5204587 N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

Cat. No.: B5204587
M. Wt: 391.5 g/mol
InChI Key: OYRCHGLFGCCQGP-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a carbamothioyl group and a tetrahydrocarbazolyl moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves the reaction of 4-methylphenyl isothiocyanate with 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid. The reaction is usually carried out in an organic solvent such as acetone or dichloromethane under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups replacing the carbamothioyl group

Scientific Research Applications

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is unique due to its combination of a carbamothioyl group and a tetrahydrocarbazolyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-16-10-12-17(13-11-16)24-23(28)25-22(27)14-15-26-20-8-4-2-6-18(20)19-7-3-5-9-21(19)26/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRCHGLFGCCQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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